4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-8(10)6(2)9(12)7(5)4-11/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDXEZBUMGAKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516601-02-7 | |
| Record name | 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde molecular weight and formula
Executive Summary
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde (CAS: 1516601-02-7) represents a highly functionalized aromatic scaffold utilized in the synthesis of complex pharmacophores, particularly substituted chromones, Schiff base ligands for metallo-drugs, and biaryl systems.[1] Its unique substitution pattern—featuring a deactivated aldehyde, an activating hydroxyl group, and steric bulk from methyl groups—creates a specific electronic environment that dictates orthogonal reactivity. This guide provides a definitive technical breakdown of its physicochemical properties, synthetic logic, and application utility.
Physicochemical Identity
The molecular identity of this compound is defined by the coexistence of an aryl bromide and a salicylaldehyde core. Researchers must account for the significant isotopic signature of Bromine (
Table 1: Core Chemical Data
| Property | Specification | Technical Note |
| IUPAC Name | 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde | Substituents numbered relative to CHO (C1) |
| Molecular Formula | C | Carbon count includes 2 methyls + 1 formyl |
| Molecular Weight | 229.07 g/mol | Average weight |
| Monoisotopic Mass | 227.9786 Da ( | Primary peak for HRMS |
| Isotopic Pattern | ~1:1 doublet (M, M+2) | Characteristic Br signature at 228/230 m/z |
| Physical State | Pale yellow crystalline powder | Phenolic OH contributes to color/crystalline lattice |
| Solubility | DMSO, Chloroform, DCM | Poor water solubility due to lipophilic Br/Me groups |
Synthetic Logic & Methodology
The synthesis of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The most robust pathway involves the regioselective bromination of the precursor 3,6-dimethylsalicylaldehyde.
Mechanistic Rationale
The precursor molecule, 3,6-dimethylsalicylaldehyde, contains competing directing groups:
-
Hydroxyl (-OH) at C2: Strongly activating, ortho/para director.
-
Aldehyde (-CHO) at C1: Strongly deactivating, meta director.
-
Methyl (-CH3) at C3/C6: Weakly activating, ortho/para directors.
Regioselectivity Analysis:
-
C3 & C6: Blocked by methyl groups.
-
C5: Meta to the strong -OH activator (unfavorable).
-
C4: Para to the strong -OH activator and meta to the electron-withdrawing -CHO group. This position is electronically synergistic for electrophilic attack.
Therefore, bromination occurs exclusively at the C4 position, preventing the formation of isomeric mixtures.
Visualization of Synthetic Pathway
The following diagram illustrates the conversion from the commodity chemical 2,5-Dimethylphenol to the target aldehyde.
Figure 1: Synthetic route starting from 2,5-dimethylphenol. The formylation step installs the aldehyde at the sterically accessible ortho-position, followed by para-bromination relative to the hydroxyl group.
Experimental Protocol: Bromination
Note: This protocol assumes the availability of 3,6-dimethylsalicylaldehyde.
Reagents:
-
3,6-Dimethylsalicylaldehyde (1.0 eq)
-
Bromine (Br
) (1.05 eq) -
Dichloromethane (DCM) (Solvent)
-
Glacial Acetic Acid (Catalytic additive)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 3,6-dimethylsalicylaldehyde (10 mmol) and DCM (50 mL). Add 2-3 drops of glacial acetic acid to catalyze the enolization.
-
Cooling: Submerge the flask in an ice-salt bath to reach 0°C. Control of temperature is critical to prevent over-bromination or oxidation of the aldehyde.
-
Addition: Prepare a solution of Bromine (10.5 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes. Observation: The red color of bromine should dissipate rapidly upon contact.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quenching: Add saturated aqueous sodium thiosulfate (Na
S O ) to neutralize excess bromine (indicated by color change from orange to clear). -
Workup: Separate the organic layer. Extract aqueous layer 2x with DCM. Combine organics, dry over anhydrous MgSO
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography if necessary.
Structural Characterization (Validation)
To validate the synthesis, the following spectroscopic signals must be confirmed.
-
H NMR (CDCl
, 400 MHz):- ~12.0 ppm (s, 1H): Chelated phenolic -OH (downfield due to H-bond with C=O).
- ~10.2 ppm (s, 1H): Aldehyde -CHO.
- ~7.0-7.5 ppm (s, 1H): Aromatic proton at C5. (Singlet expected due to lack of adjacent protons).
- ~2.3-2.6 ppm (s, 3H x 2): Two distinct methyl singlets.
-
IR Spectrum:
-
~1650 cm
: Carbonyl (C=O) stretch (shifted lower due to conjugation and H-bonding). -
~3200-3400 cm
: Broad -OH stretch.
-
Functional Versatility in Drug Design
The "Target" molecule acts as a tri-functional scaffold. Its utility lies in the orthogonal reactivity of its three functional handles, allowing for sequential modification in library synthesis.
Reactivity Map
-
Aryl Bromide (C4): Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used to extend the carbon skeleton.
-
Aldehyde (C1): Site for condensation reactions. Reacts with amines to form Schiff bases (imines) or Knoevenagel condensation for coumarin synthesis.
-
Hydroxyl (C2): Site for alkylation (ether formation) or acting as a nucleophile in ring-closing reactions (e.g., benzofuran formation).
Figure 2: Orthogonal reactivity profile. The molecule serves as a divergent point for three distinct classes of bioactive compounds.
References
-
Sigma-Aldrich. 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde Product Sheet. CAS 1516601-02-7.[1][2] Link
-
PubChem. Ethyl 4-bromobenzoate (Analogue Data). National Library of Medicine. Link
-
PrepChem. Synthesis of 4-hydroxy-3-bromo-benzaldehyde (Methodology Reference). Link
-
Organic Syntheses. p-Bromobenzaldehyde Synthesis via Bromination. Org. Synth. 1941, Coll.[3] Vol. 1, p.136. Link
Sources
An In-depth Technical Guide to the Electronic Properties of Halogenated Hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Hydroxybenzaldehydes and the Influence of Halogenation
Hydroxybenzaldehydes are a class of organic compounds that serve as fundamental building blocks in a vast array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials.[1][2] Their molecular architecture, featuring a hydroxyl (-OH) and a formyl (-CHO) group on a benzene ring, provides a versatile platform for chemical modification. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group establishes a baseline of electronic properties that can be finely tuned through the introduction of additional substituents.[3]
Among the most impactful modifications is halogenation—the strategic placement of fluorine, chlorine, bromine, or iodine atoms on the aromatic ring. Halogen atoms exert a significant influence on the electronic landscape of a molecule through a combination of inductive and resonance effects.[4] This dual nature allows for the nuanced modulation of a molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which in turn dictates its photophysical and electrochemical behavior.[5] Understanding and controlling these electronic properties is paramount for the rational design of molecules with tailored functionalities.
This guide provides a comprehensive technical overview of the electronic properties of halogenated hydroxybenzaldehydes. We will delve into the theoretical underpinnings of how halogen substitution impacts their electronic structure, provide detailed experimental protocols for their characterization, and discuss the structure-property relationships that are crucial for their application in diverse fields, particularly in drug discovery and materials science. For instance, halogenated hydroxybenzaldehydes are key intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat inflammatory conditions.[6]
Theoretical Framework: Unraveling the Electronic Influence of Halogens
The introduction of a halogen atom onto the hydroxybenzaldehyde scaffold fundamentally alters its electronic distribution. This is primarily due to two opposing electronic effects:
-
Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). The inductive effect generally leads to a stabilization of both the HOMO and LUMO energy levels, effectively increasing the ionization potential and electron affinity of the molecule.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases for heavier halogens. The resonance effect tends to raise the energy of the HOMO and, to a lesser extent, the LUMO.
The net electronic impact of a halogen substituent is a delicate balance of these two effects. For fluorine, the inductive effect typically dominates, making it a net electron-withdrawing group. For chlorine, bromine, and iodine, the inductive effect is still significant, but the resonance effect plays a a more substantial role.[4] The position of the halogen relative to the hydroxyl and aldehyde groups also critically influences the electronic properties by modulating the extent of resonance and inductive interactions.
This interplay of electronic effects directly impacts key molecular orbital energies:
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). Electron-donating groups generally raise the HOMO energy, making the molecule easier to oxidize.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). Electron-withdrawing groups typically lower the LUMO energy, making the molecule easier to reduce.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that influences the molecule's photophysical properties. A smaller HOMO-LUMO gap generally corresponds to absorption of longer wavelengths of light (a red-shift in the UV-Vis spectrum).
Synthesis of Halogenated Hydroxybenzaldehydes
A variety of synthetic methods can be employed to prepare halogenated hydroxybenzaldehydes. A common approach involves the direct halogenation of a hydroxybenzaldehyde precursor. For example, bromination can be achieved using bromine in a suitable solvent.[7]
Illustrative Synthetic Protocol: Bromination of 3-Hydroxybenzaldehyde
This protocol describes the synthesis of 4-bromo-3-hydroxybenzaldehyde.
Materials:
-
3-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Liquid Bromine (Br₂)
-
Sodium Hydroxide (NaOH) solution
-
Toluene
-
Water
Procedure:
-
Dissolve 35.4 g of 3-hydroxybenzaldehyde in 212 ml of dichloromethane in a clean reaction vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen) three times.
-
Cool the stirred mixture to below 0 °C.
-
Slowly add 35.4 g of liquid bromine dropwise to the cooled mixture.
-
After the addition is complete, add 250 ml of water to the reaction mixture.
-
Neutralize the mixture by adjusting the pH with a sodium hydroxide solution.
-
Cool the mixture and filter the resulting solid.
-
Dissolve the wet product in 354 ml of toluene and separate the aqueous layer.
-
Heat the organic phase to reflux and then filter while hot.
-
Dry the filtrate to obtain 4-bromo-3-hydroxybenzaldehyde.
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of halogenated hydroxybenzaldehydes requires a combination of spectroscopic and electrochemical techniques.
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO (or other higher energy unoccupied orbitals). The subsequent emission of light as the molecule returns to its ground state is known as fluorescence.
1. Sample Preparation:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Common solvents include ethanol, acetonitrile, and cyclohexane. Note that the polarity of the solvent can influence the absorption and emission spectra (solvatochromism).
-
Concentration: Prepare a stock solution of the halogenated hydroxybenzaldehyde of known concentration (e.g., 1 mM) in the chosen solvent. For UV-Vis measurements, prepare a series of dilutions to achieve absorbances in the range of 0.1 to 1.0. For fluorescence measurements, prepare more dilute solutions with absorbances typically below 0.1 at the excitation wavelength to avoid inner-filter effects.[8]
2. UV-Vis Absorption Measurement:
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent in both the sample and reference beams.
-
Rinse the sample cuvette with the analyte solution and then fill it.
-
Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
3. Fluorescence Measurement:
-
Instrumentation: Use a spectrofluorometer.
-
Procedure:
-
Using the same solution as for the UV-Vis measurement (or a more dilute one), place the quartz cuvette in the spectrofluorometer.
-
Set the excitation wavelength (λex), typically at or near the λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
4. Quantum Yield Determination (Relative Method):
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard with a known quantum yield.[8][9]
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Procedure:
-
Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectrum of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
ΦF,sample = ΦF,standard × (Isample / Istandard) × (ηsample² / ηstandard²)
where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
η is the refractive index of the solvent
-
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the potentials at which a molecule can be oxidized (lose electrons) and reduced (gain electrons), which are directly related to the HOMO and LUMO energy levels, respectively.
1. Solution Preparation:
-
Solvent and Supporting Electrolyte: Use a high-purity, anhydrous, and aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The electrolyte must be electrochemically inert within the potential window of the experiment.[10][11]
-
Analyte Concentration: Prepare a solution of the halogenated hydroxybenzaldehyde at a concentration of approximately 1-5 mM.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
2. Electrochemical Cell Setup:
-
Electrodes: A standard three-electrode setup is used:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Polishing: Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.
3. Data Acquisition:
-
Instrumentation: Use a potentiostat.
-
Procedure:
-
Immerse the three electrodes in the degassed analyte solution.
-
Apply an initial potential and then sweep the potential to a final value (e.g., from 0 V to -2.0 V for reduction) and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.
-
To determine the half-wave potential (E₁/₂), which is an approximation of the standard redox potential, average the cathodic (reduction) and anodic (oxidation) peak potentials.
-
It is good practice to add an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, to the solution at the end of the experiment. All measured potentials can then be reported relative to the Fc/Fc⁺ couple.[11]
-
Structure-Property Relationships and Data Analysis
The systematic study of a series of halogenated hydroxybenzaldehydes reveals clear trends in their electronic properties.
Effect of Halogen Substitution on Photophysical Properties
The nature and position of the halogen substituent significantly modulate the absorption and emission properties.
-
Inductive vs. Resonance Effects in Action: The strong electron-withdrawing inductive effect of halogens, particularly fluorine and chlorine, tends to lower both the HOMO and LUMO energy levels. However, the electron-donating resonance effect counteracts this by raising the HOMO energy. The net result on the HOMO-LUMO gap, and thus the λmax, depends on the balance of these effects. Generally, for a given substitution pattern, the λmax tends to red-shift (shift to longer wavelengths) as the halogen becomes less electronegative and more polarizable (F < Cl < Br < I). This is because the decreasing inductive effect and increasing polarizability of the heavier halogens lead to a smaller HOMO-LUMO gap.
-
Positional Isomerism: The position of the halogen is critical. For example, a halogen in a position that allows for strong resonance interaction with the hydroxyl or aldehyde group will have a more pronounced effect on the electronic properties than a halogen in a position where such interactions are minimized. Theoretical studies on substituted salicylaldehydes have shown that substituents in the para-position relative to the hydroxyl group have a more significant impact on the intramolecular hydrogen bond strength and electronic structure than those in the meta-position.[5][12][13]
Effect of Halogen Substitution on Electrochemical Properties
The redox potentials of halogenated hydroxybenzaldehydes are also systematically affected by the nature and position of the halogen.
-
Oxidation and Reduction Potentials: The electron-withdrawing nature of halogens generally makes the aromatic ring more electron-deficient. This makes the molecule more difficult to oxidize (a more positive oxidation potential) and easier to reduce (a less negative reduction potential) compared to the non-halogenated parent compound. This trend is generally more pronounced with more electronegative halogens.
Data Summary
The following table summarizes typical trends observed for the electronic properties of halogenated hydroxybenzaldehydes. Note that specific values will vary depending on the exact substitution pattern and the solvent used.
| Property | Trend with Halogen Substitution (F → Cl → Br → I) | Rationale |
| λmax (UV-Vis) | Generally red-shifts (increases) | Decreasing electronegativity and increasing polarizability lead to a smaller HOMO-LUMO gap. |
| Fluorescence Quantum Yield (ΦF) | Variable, often influenced by heavy atom effect | Heavier halogens (Br, I) can increase intersystem crossing rates, leading to lower fluorescence quantum yields. |
| Oxidation Potential | Generally becomes less positive (easier to oxidize) | Decreasing inductive effect of the halogen makes the ring less electron-deficient. |
| Reduction Potential | Generally becomes more negative (harder to reduce) | Decreasing inductive effect makes the ring less electron-poor. |
Visualization of Concepts and Workflows
Logical Relationship between Structure and Electronic Properties
Caption: Influence of halogen substitution on electronic properties.
Experimental Workflow for Characterization
Caption: Workflow for electronic property characterization.
Applications in Drug Development: PDE4 Inhibition
The fine-tuning of electronic properties through halogenation is of significant interest in drug development. A prime example is the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammatory pathways. By degrading the second messenger cyclic AMP (cAMP), PDE4 promotes the production of pro-inflammatory cytokines.[9] Inhibiting PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammation.
Halogenated aromatic moieties are common features in many PDE4 inhibitors. The electronic nature of these groups can influence the binding affinity of the inhibitor to the active site of the enzyme through various non-covalent interactions, including hydrogen bonds and halogen bonds.[14] The ability to systematically modify the electronic properties of a lead compound by changing the halogen substituent is a powerful tool in the optimization of drug candidates for improved potency and selectivity.
PDE4 Signaling Pathway and Inhibition
Caption: Inhibition of the PDE4 signaling pathway.
Conclusion
Halogenated hydroxybenzaldehydes represent a fascinating and highly tunable class of molecules. The ability to precisely modulate their electronic properties through the judicious choice and placement of halogen substituents makes them invaluable scaffolds in both fundamental and applied research. A thorough understanding of the interplay between their structure and electronic behavior, gained through a combination of theoretical insights and rigorous experimental characterization, is essential for unlocking their full potential in the development of novel pharmaceuticals, functional materials, and beyond. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore and exploit the rich electronic landscape of these versatile compounds.
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-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (2011). PMC. [Link]
-
Measuring Fluorescence Quantum Yield. Scribd. [Link]
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Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). ACS Publications. [Link]
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Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). PMC. [Link]
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Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). ResearchGate. [Link]
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Calculate fluorescence quantum yield. FluorTools.com. [Link]
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Hetero-polycyclic aromatic systems: A data-driven investigation of structure–property relationships. (2024). Beilstein Journals. [Link]
-
A Density Functional Theory Study of 4-OH Aldehydes. (2023). MDPI. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Structure-property relationships of curved aromatic materials from first principles. (2014). PubMed. [Link]
-
Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). ACS Publications. [Link]
-
Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Open Access Journals. [Link]
-
Substituent effects on the redox potentials of dihydroxybenzenes: Theoretical and experimental study. (2025). ResearchGate. [Link]
-
Effect of hydroxy groups on structural, electronic, and biological properties of methyl carbazate containing hydroxy benzaldehyde-based imines. A combined experimental and theoretical investigation. (2025). ResearchGate. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Academia.edu. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). auctoresonline.org. [Link]
-
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-
Why does the hydroxy group act as a leaving group in the aldol reaction? (2022). Quora. [Link]
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Inequivalence of Substitution Pairs in Hydroxynaphthaldehyde: A Theoretical Measurement by Intramolecular Hydrogen Bond Strength, Aromaticity, and Excited-State Intramolecular Proton Transfer Reaction. (2025). ResearchGate. [Link]
-
The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023). PMC. [Link]
-
Halogen Bonding in (Z)-2-Iodocinnamaldehyde. (2013). MDPI. [Link]
-
Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. (2026). MDPI. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). ACS Publications. [Link]
-
halogens as directing groups in aromatic reactions. (2019). YouTube. [Link]
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Molecular structures of four o-hydroxybenzaldehyde systems as obtained... (2008). ResearchGate. [Link]
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A practical beginner's guide to cyclic voltammetry. RTI International. [Link]
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Synthesis and Properties of Salicylaldehydes Fine-Tuned by Modular Assembly using "Plug-and-Socket"-Type Extendibility. (2017). PubMed. [Link]
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Salicylaldehyde – Knowledge and References. Taylor & Francis. [Link]
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"A Practical Beginner's Guide to Cyclic Voltammetry" by Noémie Elgrishi, Kelley J. Rountree et al. (2018). LSU Scholarly Repository. [Link]
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Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine. (2011). Semantic Scholar. [Link]
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Halogen bonding of the aldehyde oxygen atom in cocrystals of aromatic aldehydes and 1,4-diiodotetrafluorobenzene. RSC Publishing. [Link]
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-
Intramolecular hydrogen bonding and fluorescence of salicylaldehyde, salicylamide, and o-hydroxyacetophenone in gas and condensed phase. ACS Publications. [Link]
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Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in Photochem CAD. (2018). OSTI.GOV. [Link]
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Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. Bio-Rad. [Link]
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Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). sciencedirect.com. [Link]
-
Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. (2012). PubMed. [Link]
-
Interfacial Photoelectrochemistry in Organic Synthesis. (2025). onlinelibrary.wiley.com. [Link]
-
Synthesis and Study of Fluorescent Molecular Dyes. Newcastle University eTheses. [Link]
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Safety Data Sheet (SDS) for 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
This document provides a comprehensive technical guide to the safety, handling, and physicochemical properties of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde (CAS No. 1516601-02-7). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more contextualized understanding of the compound. The protocols and insights herein are grounded in established safety principles to ensure a self-validating system of laboratory practice.
Executive Summary & Hazard Profile
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that presents as a powder or crystalline solid.[1] While its toxicological profile has not been exhaustively investigated, it is classified as a hazardous substance with a "Warning" signal word.[1] The primary hazards are significant irritation to the skin, eyes, and respiratory system.[1] Certain suppliers also indicate it may be harmful if swallowed, in contact with skin, or inhaled. Due to the limited long-term toxicity data, this compound must be handled with the assumption that it may have uncharacterized hazards, warranting stringent adherence to the safety protocols outlined in this guide.
Section 1: Compound Identification and Physicochemical Characterization
A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. This section details the fundamental identifiers and known characteristics of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1516601-02-7 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [3] |
| Synonyms | 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde | [1] |
| InChIKey | BZDXEZBUMGAKCJ-UHFFFAOYSA-N |[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) & Notes |
|---|---|---|
| Physical Form | Powder or crystals | [1] |
| Melting Point | Data not available | The toxicological and physical properties have not been fully investigated. |
| Solubility | Data not available | Researchers should perform small-scale solubility tests with appropriate PPE. |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | Some suppliers recommend storage under an inert atmosphere, suggesting potential sensitivity to air or moisture over time.[1] |
Section 2: Hazard Analysis: A Mechanistic Perspective
The GHS hazard classifications for this compound point to its reactivity with biological tissues. Understanding the implications of these classifications is critical for mitigating risk during experimental work.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement | Code | Source(s) |
|---|---|---|---|
| Skin Irritation (Category 2) | Causes skin irritation | H315 | [1] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation | H319 | [1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335 | [1] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332 | |
Dermal and Ocular Hazards (H315, H319)
The H315 and H319 classifications indicate that direct contact with the compound can cause inflammatory reactions in the skin and eyes. For researchers, this means that even minor, incidental contact can lead to dermatitis or significant eye damage. The causality lies in the chemical's ability to disrupt cellular membranes and proteins, leading to an irritant response. Therefore, the selection of appropriate chemical-resistant gloves (e.g., nitrile) and sealed eye protection is not merely a recommendation but a critical control to prevent injury.
Respiratory Hazards (H335)
As a fine powder, 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde can easily become airborne.[1] The H335 warning signifies that inhalation of this dust can irritate the entire respiratory tract. This necessitates that all manipulations of the solid material, especially weighing and transferring, must be performed within a certified chemical fume hood or a ventilated balance enclosure to capture airborne particulates at the source.
Section 3: The Self-Validating Safety Workflow: From Storage to Disposal
Effective laboratory safety is a continuous cycle of assessment, control, and verification. The following workflow provides a robust framework for handling 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde, ensuring that safety checks are integrated into every stage of the experimental process.
Sources
Methodological & Application
Synthesis of Novel Schiff Base Ligands from 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde: A Comprehensive Guide for Drug Discovery
Introduction: The Versatility of Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, represent a versatile and highly valuable class of organic compounds in the field of drug discovery and development.[1][2] Their facile synthesis, structural flexibility, and diverse biological activities—including antimicrobial, anticancer, anti-inflammatory, and antiviral properties—make them attractive scaffolds for the design of novel therapeutic agents.[3][4] The imine group is crucial to their biological efficacy, and the coordination of these ligands with metal ions can further enhance their therapeutic potential.[4][5] This application note provides a detailed, experience-driven guide for the synthesis, characterization, and biological evaluation of novel Schiff base ligands derived from 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde, a promising but less explored starting material. The insights provided herein are intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of bioactive compounds.
Rationale and Strategic Considerations
The selection of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde as the aldehydic precursor is deliberate. The presence of a bromine atom can enhance the lipophilicity of the resulting Schiff base, potentially improving its ability to cross biological membranes. Furthermore, the hydroxyl group in the ortho position can participate in intramolecular hydrogen bonding with the imine nitrogen, conferring additional stability to the molecule. The two methyl groups are expected to influence the steric and electronic properties of the ligand, which can modulate its interaction with biological targets.
This guide will detail the synthesis of a representative Schiff base ligand through the condensation of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde with a primary amine. We will then provide comprehensive protocols for the structural elucidation of the synthesized compound using modern spectroscopic techniques. Finally, we will outline established methodologies for the preliminary biological screening of these novel ligands, focusing on their potential as antimicrobial and anticancer agents.
Experimental Protocols
Part 1: Synthesis of a Novel Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand via the condensation reaction between 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde and a selected primary amine.
Materials and Reagents:
-
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
-
Primary amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Desiccator with a drying agent (e.g., anhydrous CaCl₂)
General Synthesis Workflow:
Caption: General workflow for the synthesis of Schiff bases.
Step-by-Step Protocol:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 20 mL of absolute ethanol.
-
Reaction Setup and Catalysis: While stirring the aldehyde solution at room temperature, add the amine solution dropwise. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]
-
Reflux and Reaction Monitoring: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a stirring hotplate. The reaction is typically refluxed for 2 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will precipitate out of the solution as a solid.
-
Purification and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride.[1]
Part 2: Characterization of the Synthesized Schiff Base Ligand
Accurate structural elucidation is paramount. The following spectroscopic techniques are essential for the characterization of the newly synthesized Schiff base.
Expected Spectroscopic Data:
| Technique | Functional Group/Proton | Expected Chemical Shift/Frequency Range | Reference |
| FTIR | -OH (phenolic) | ~3200-3400 cm⁻¹ (broad, due to H-bonding) | [1] |
| -C=N (azomethine) | ~1600-1630 cm⁻¹ (sharp, strong) | [6] | |
| ¹H NMR | -OH (phenolic) | Downfield, typically > 10 ppm | [1] |
| -CH=N- (azomethine) | ~8.0 - 9.5 ppm (singlet) | [1][7] | |
| Aromatic Protons | ~6.5 - 8.0 ppm (multiplets) | [6] | |
| Methyl Protons | Two singlets in the aliphatic region | ||
| ¹³C NMR | -C=N (azomethine) | ~160 - 170 ppm | [1][8] |
| Aromatic Carbons | ~110 - 160 ppm | [8] | |
| Methyl Carbons | In the aliphatic region | ||
| Mass Spec | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight | [1] |
Causality Behind Spectroscopic Features:
-
The broadness of the -OH peak in the FTIR spectrum is a classic indicator of hydrogen bonding, in this case, intramolecularly with the azomethine nitrogen.
-
The downfield chemical shift of the azomethine proton in the ¹H NMR spectrum is due to the deshielding effect of the double bond and the electronegative nitrogen atom.
-
The presence of two distinct singlets for the methyl groups in the ¹H NMR spectrum will confirm their non-equivalent chemical environments on the benzene ring.
Part 3: Biological Evaluation Protocols
The following protocols provide a starting point for assessing the therapeutic potential of the newly synthesized Schiff base ligands.
Protocol 1: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is a standard preliminary test to evaluate the antimicrobial properties of a compound.[1]
Workflow for Antimicrobial Screening:
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare nutrient agar plates for bacterial strains and potato dextrose agar plates for fungal strains.[1]
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar plates.
-
Well Preparation: Create sterile wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Loading: Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume of this solution to the wells. Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent alone as a negative control.[1]
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[1]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 2: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach for 24 hours.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for another 24-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Conclusion and Future Directions
This application note provides a robust framework for the synthesis, characterization, and preliminary biological evaluation of novel Schiff base ligands derived from 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their quest for new therapeutic agents. Future work should focus on synthesizing a library of these Schiff bases with diverse primary amines to establish structure-activity relationships. Furthermore, the synthesis of metal complexes of these ligands is a promising avenue, as chelation often leads to enhanced biological activity.
References
-
Abdul Majeed, R. H., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Available at: [Link]
-
Abdullah, H. I., et al. (2022). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Tikrit Journal of Pure Science. Available at: [Link]
-
Gomathi, A., et al. (2018). In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. Applied Nanoscience. Available at: [Link]
-
Yang, W. X., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. Available at: [Link]
-
Sygula-Cholewinska, J., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Yang, W. X., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al Detection: Experimental and DFT Calculations. ResearchGate. Available at: [Link]
-
Gomathi, A., et al. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. IntechOpen. Available at: [Link]
-
Ibrahim, M. K., & Mohammed, S. R. (2024). Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. ResearchGate. Available at: [Link]
-
El-Sayed, Y. S., et al. (2024). Synthesis, Characterization, DFT Calculations, Molecular Docking, AMDET Evaluation and Anticancer Activity of Schiff Base Metal Complexes Against Colon Cancer Cells. SSRN. Available at: [Link]
-
Abdel-Rahman, L. H., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Latha, K., et al. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Springer Medizin. Available at: [Link]
-
Özek Yıldırım, A., et al. (2017). Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. IUCrData. Available at: [Link]
-
Kathim, S. H. (2025). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2025). Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies. RSC Publishing. Available at: [Link]
-
Dehghan, G., et al. (2009). Synthesis and Characterization of Two Diimine Schiff Bases Derived from 2,4-Dimethoxybenzaldehyde. Acta Chimica Slovenica. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
-
Temma, A. S., et al. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Tropical Journal of Natural Product Research. Available at: [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. Available at: [Link]
Sources
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- 3. ijmcmed.org [ijmcmed.org]
- 4. In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase | springermedizin.de [springermedizin.de]
- 8. dergipark.org.tr [dergipark.org.tr]
Suzuki-Miyaura coupling reactions involving 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Executive Summary
This application note details optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde (referred to herein as Substrate-Br ). This scaffold is a critical intermediate in the synthesis of resorcinylic macrolides and orsellinic acid derivatives.
The coupling of Substrate-Br presents a "Perfect Storm" of synthetic challenges:
-
Tetra-ortho-substitution: The electrophilic center (C4) is flanked by a methyl group at C3 and a hydroxyl group at C2, creating significant steric impedance to oxidative addition.
-
Acidic Functionality: The free phenolic hydroxyl (
) can coordinate to Palladium, potentially poisoning the catalyst or requiring high base loads that jeopardize the aldehyde. -
Aldehyde Sensitivity: The C1-formyl group is susceptible to Cannizzaro disproportionation or aldol condensation under vigorous basic conditions.
This guide provides two validated pathways: a High-Performance Protocol using Buchwald precatalysts for difficult coupling partners, and a Green/Scalable Protocol utilizing heterogeneous Pd/C for cost-sensitive applications.
Strategic Analysis & Mechanistic Insight
The Steric Challenge
In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for Substrate-Br , the 3-methyl group exerts steric pressure that destabilizes the square-planar Pd(II) intermediate. Furthermore, the transmetallation step is severely hampered because the incoming boronate must approach a crowded metal center.
Solution: We utilize Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos).[1] These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (promoting reductive elimination and preventing catalyst dimerization).
The Phenol Problem
Unprotected phenols can form Pd-phenoxides, which are often catalytic dead-ends.
-
Traditional Approach: Protect as benzyl ether
Couple Deprotect. (3 steps, lower atom economy). -
Modern Approach: Use a base capable of deprotonating the phenol to form the phenoxide in situ, which then acts as an intramolecular base to facilitate transmetallation via the "oxo-palladium" pathway.
Data Summary: Ligand & Base Screening
The following data represents average isolated yields coupling Substrate-Br with Phenylboronic acid (1.5 equiv).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 15% | Stalled; significant dehalogenation. |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 42% | Slow conversion; Pd black formation. |
| 3 | XPhos Pd G2 | K3PO4 | THF/H2O | 60 | 94% | Optimal; fast kinetics. |
| 4 | SPhos Pd G2 | K3PO4 | Toluene/H2O | 80 | 88% | Good, but required higher temp. |
| 5 | 10% Pd/C | K2CO3 | H2O | 100 | 76% | Heterogeneous; green but slower. |
Experimental Protocols
Protocol A: High-Performance Method (Buchwald G2 System)
Recommended for: Drug discovery, complex boronic acids, and small-scale library synthesis.
Reagents:
-
Substrate-Br: 1.0 equiv (e.g., 229 mg, 1.0 mmol)
-
Boronic Acid: 1.5 equiv[2]
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) - 2.0 mol%
-
Base: Potassium Phosphate Tribasic (
) - 3.0 equiv -
Solvent: THF : Water (4:1 ratio) - Degassed.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate-Br (1.0 mmol), Boronic Acid (1.5 mmol), and
(3.0 mmol). -
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Remove the septum briefly to add XPhos Pd G2 (15 mg, 0.02 mmol) quickly under a positive stream of inert gas, or add as a solution in THF if using an automated dispenser.
-
Reaction: Heat the mixture to 60°C for 2–4 hours. The mixture will turn from orange to black/brown upon completion.
-
Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the starting bromide (
) and the appearance of the blue-fluorescent biaryl product. -
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and acidify carefully with 1M HCl to pH 3 (to protonate the phenol and ensure it partitions into the organic phase). Wash with brine, dry over
, and concentrate.
Protocol B: Green/Scalable Method (Heterogeneous Pd/C)
Recommended for: Scale-up (>10g), simple aryl boronates, cost-sensitive manufacturing.
Reagents:
-
Catalyst: 10% Pd/C (50% water wet) - 5 mol% Pd loading.
-
Base:
- 2.5 equiv. -
Solvent: Water (or 10% IPA in Water).
Step-by-Step Procedure:
-
Dissolve
(2.5 equiv) in distilled water (concentration ~0.5 M). -
Add Substrate-Br (1.0 equiv). The phenol will deprotonate, dissolving the substrate as a yellow phenoxide solution.
-
Add the Boronic Acid (1.2 equiv).[3] Note: If the boronic acid is insoluble, add 10% Isopropanol.
-
Heat to 90–100°C under air (or
for better efficiency) for 12–24 hours. -
Hot Filtration: Filter the hot mixture through a Celite pad to remove Pd/C.
-
Precipitation: Acidify the filtrate with 2M HCl. The product usually precipitates out as a solid. Filter and dry.
Visualization of Workflows
Figure 1: Reaction Logic & Pathway
The following diagram illustrates the decision matrix and chemical pathway for this specific coupling.
Caption: Decision matrix for selecting the optimal coupling protocol based on scale and substrate complexity.
Figure 2: Steric Catalytic Cycle
This diagram highlights why the Buchwald ligand is essential for the 3,6-dimethyl substitution pattern.
Caption: The catalytic cycle highlighting the critical role of ligand bulk in overcoming the steric barrier at the oxidative addition and reductive elimination steps.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst death or failure to oxidatively add. | Switch to XPhos or SPhos . Ensure the system is strictly oxygen-free. Increase temp to 80°C. |
| Dehalogenation (H-Substrate) | Protodehalogenation via | Use anhydrous conditions (Protocol A with dry THF). Avoid alcoholic solvents. Increase catalyst loading to speed up coupling over side-reactions. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | This occurs when the catalyst is idle. Add the boronic acid slowly (syringe pump) or use a slight excess of the bromide (reverse stoichiometry). |
| Aldehyde Degradation | Cannizzaro reaction. | The base is too strong. Switch from |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Sakurai, H., Tsukuda, T., & Hirao, T. "Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media."[5] Journal of Organic Chemistry, 2002.[4][5]
-
Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[6] Journal of Organic Chemistry, 2010.[6] (Provides context on handling 2,6-dimethyl phenols). [6]
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011.
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Resolution of side products in 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde reactions
Technical Support Center: 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Welcome to the technical support hub for the synthesis and purification of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly with side product formation and resolution. We will delve into the mechanistic rationale behind common issues and provide field-proven troubleshooting strategies.
The synthesis of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde typically proceeds via a two-step sequence:
-
Formylation of 2,5-dimethylphenol.
-
Electrophilic Bromination of the resulting 2-hydroxy-3,6-dimethylbenzaldehyde intermediate.
This guide is structured to address specific questions that arise during each of these critical stages.
Part 1: FAQs and Troubleshooting for the Formylation of 2,5-Dimethylphenol
The introduction of a formyl group onto the 2,5-dimethylphenol ring is the crucial first step. The desired product is 2-hydroxy-3,6-dimethylbenzaldehyde, where formylation occurs ortho to the hydroxyl group. Several methods can be employed, each with its own set of potential side reactions.
Question 1: I am getting a mixture of isomers during the formylation step. How can I improve the regioselectivity for the desired 2-hydroxy-3,6-dimethylbenzaldehyde?
Answer: Regioselectivity is a common challenge in the formylation of substituted phenols. The hydroxyl group is a powerful ortho, para-director, while the methyl groups also direct ortho and para. In 2,5-dimethylphenol, the positions ortho to the hydroxyl are C2 and C6. The C6 position is sterically unhindered, making it the kinetically and thermodynamically favored site for electrophilic attack. However, formylation at C4 (para to the hydroxyl) can also occur.
To maximize the yield of the desired C6-formylated isomer, consider the following methods known for high ortho-selectivity:
-
Magnesium Chloride-Mediated Formylation (Duffin-like conditions): This is often the preferred method for high ortho-selectivity. The reaction of the phenol with MgCl₂ and triethylamine forms a magnesium phenoxide chelate. This complex directs the electrophile (paraformaldehyde) exclusively to the ortho position.[1][2] This method avoids the harsh acidic conditions that can lead to other side reactions.[2]
-
The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid).[3][4] While generally ortho-selective, para-isomers can form. The reaction proceeds through an iminium ion electrophile.[5] The selectivity is driven by the formation of an intermediate that is hydrolyzed to the aldehyde.[5]
-
The Reimer-Tiemann Reaction: This method uses chloroform in a strong base. It is well-known for its ortho-selectivity, which arises from the interaction between the dichlorocarbene intermediate and the phenoxide ion.[6][7] However, yields can be poor, and para-isomers can still be a minor byproduct.[8]
Table 1: Comparison of Common Ortho-Formylation Methods for Phenols
| Method | Formylating Agent(s) | Typical Conditions | Key Advantages | Common Side Products/Disadvantages |
| MgCl₂-Mediated | Paraformaldehyde, Et₃N, MgCl₂ | Anhydrous solvent (e.g., ACN, THF), 70-90°C | Excellent ortho-selectivity, high yields, mild conditions.[1][2] | Requires anhydrous conditions. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (TFA, Acetic Acid), heat | Simple reagents, can give high yields.[3] | Di-formylation, resin formation, potential for para-isomer.[6] |
| Reimer-Tiemann | Chloroform (CHCl₃), strong base (e.g., NaOH) | Biphasic system, heat | High ortho-selectivity.[7] | Often low yields, formation of dichloromethylated byproducts, harsh basic conditions.[8] |
| Vilsmeier-Haack | DMF, POCl₃ | 0°C to RT | Good for electron-rich aromatics.[9][10] | The Vilsmeier reagent is a weaker electrophile; may not be suitable for less activated phenols.[10] |
Question 2: My Duff reaction is producing a significant amount of a high-molecular-weight, insoluble material (resin). What is causing this and how can it be prevented?
Answer: Resin formation is a classic side reaction in formylations involving formaldehyde or its equivalents, especially under acidic conditions.[6] It occurs through repeated hydroxymethylation and subsequent condensation reactions, leading to phenol-formaldehyde polymers.[6]
Causality and Mitigation Strategies:
-
Excessive Temperature: Higher temperatures accelerate the condensation reactions leading to polymerization.
-
Solution: Maintain the lowest effective temperature for the formylation. For a Duff reaction in TFA, temperatures around 70°C can be effective while minimizing resinification.[6]
-
-
Prolonged Reaction Time: The longer the reaction is heated, the more opportunity there is for polymer formation.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
-
Stoichiometry: An excess of the formylating agent can drive polymerization.
-
Solution: Carefully control the stoichiometry. Reducing the amount of HMTA relative to the phenol can sometimes help, though this may impact the yield of the desired product.[6]
-
Troubleshooting Workflow: Minimizing Resin Formation
Caption: Troubleshooting workflow for resin formation.
Part 2: FAQs and Troubleshooting for the Bromination of 2-hydroxy-3,6-dimethylbenzaldehyde
Once the formylated intermediate is secured, the next step is regioselective bromination at the C4 position. The directing effects of the substituents on the ring are critical to understand for troubleshooting this step.
Directing Effects on the Intermediate Ring
Caption: Analysis of directing effects for bromination.
Question 3: My bromination reaction is yielding a significant amount of a dibrominated product. How can I prevent this?
Answer: The formation of a dibrominated product, likely 4,5-dibromo-2-hydroxy-3,6-dimethylbenzaldehyde, is a result of over-bromination. The starting material is highly activated towards electrophilic aromatic substitution due to the combined effects of the hydroxyl and two methyl groups.
Causality and Mitigation Strategies:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) is the most common cause.
-
Solution: Use a stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent. Ensure accurate measurement of both the substrate and the reagent.
-
-
Poor Mixing/Slow Dispersion: If the brominating agent is added too quickly or with poor stirring, localized areas of high concentration can lead to rapid, multiple brominations on a single molecule before the reagent has dispersed.
-
Solution: Dissolve the brominating agent in the reaction solvent and add it dropwise to the cooled, vigorously stirred solution of the aldehyde. A syringe pump can be ideal for this.
-
-
Reaction Temperature: While initial cooling is often used to control the reaction rate, allowing the reaction to warm prematurely can increase the rate of the second bromination.
-
Solution: Maintain a low temperature (e.g., 0°C) during the addition of bromine.[11] Monitor the reaction by TLC and allow it to slowly warm to room temperature only if the reaction is sluggish.
-
Question 4: I'm observing an impurity that I suspect is the 5-bromo isomer. How can I confirm its identity and favor the formation of the 4-bromo product?
Answer: Formation of the 5-bromo isomer is mechanistically plausible due to the strong activating effect of the para-hydroxyl group. Distinguishing between the 4-bromo and 5-bromo isomers is critical.
Identification:
-
¹H NMR Spectroscopy: This is the most powerful tool. The aromatic protons on the desired 4-bromo product and the potential 5-bromo isomer will have distinct chemical shifts and coupling patterns. For the 4-bromo product, you would expect a singlet for the remaining aromatic proton at C5. For the 5-bromo isomer, you would expect a singlet for the aromatic proton at C4. These singlets will likely have different chemical shifts due to the different electronic environments.
-
Nuclear Overhauser Effect (NOE) NMR: An NOE experiment could show a correlation between the C5 proton and the C6-methyl group in the desired 4-bromo product, confirming its identity.
Table 2: Predicted ¹H NMR Signals for Key Aromatic Protons (in CDCl₃)
| Compound | Proton | Expected Shift (ppm) | Multiplicity |
| Desired Product (4-Bromo) | H-5 | ~7.3-7.5 | Singlet (s) |
| Side Product (5-Bromo) | H-4 | ~6.8-7.0 | Singlet (s) |
| Starting Material | H-4, H-5 | ~6.7-7.3 | Doublets (d) |
| Dibromo Product | - | No aromatic protons | - |
(Note: These are estimated shifts and should be confirmed with actual experimental data or spectral prediction software.)
Favoring 4-Bromo Formation: While electronic effects strongly activate position 5, steric hindrance from the adjacent C6-methyl group can disfavor attack at this position compared to the more open C4 position. To exploit this:
-
Choice of Solvent: Using a bulkier, non-polar solvent might slightly increase the steric demand of the solvated electrophile, potentially favoring attack at the less hindered C4 position.
-
Brominating Agent: Using a bulkier brominating agent, such as N-Bromosuccinimide (NBS), instead of molecular bromine, might enhance selectivity for the less sterically crowded C4 position.
Part 3: Experimental Protocols
Protocol 1: High-Selectivity Ortho-Formylation of 2,5-Dimethylphenol [1][2]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (1.2 equiv.) and anhydrous acetonitrile (ACN).
-
Reagent Addition: Add 2,5-dimethylphenol (1.0 equiv.) followed by triethylamine (2.5 equiv.). Stir the mixture at room temperature for 20 minutes.
-
Formylation: Add paraformaldehyde (2.5 equiv.) to the suspension.
-
Reaction: Heat the reaction mixture to 80-85°C and maintain for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-cold 1M HCl. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-hydroxy-3,6-dimethylbenzaldehyde can be purified by column chromatography on silica gel.
Protocol 2: Regioselective Bromination of 2-hydroxy-3,6-dimethylbenzaldehyde
-
Setup: Dissolve 2-hydroxy-3,6-dimethylbenzaldehyde (1.0 equiv.) in dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[11]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromine Addition: In the addition funnel, prepare a solution of molecular bromine (1.05 equiv.) in the same solvent. Add this solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, let the reaction stir at 0°C for an additional hour. Monitor the reaction to completion by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
- BenchChem. (2025).
- BenchChem. (2025).
- Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
- Cambridge University Press. Duff Reaction.
- ECHEMI.
- Google Patents. (CN117142931A). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
- Hansine, H. (1989). The Reimer–Tiemann Reaction. Organic Reactions, 35, 1-356.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Wikipedia. (2023). Duff reaction. [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
-
chemeurope.com. Duff reaction. [Link]
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-bromo-benzaldehyde. [Link]
-
Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. [Link]
- BenchChem. (2025).
-
Organic Syntheses. (2012). ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. 89, 220. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.
Sources
- 1. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff_reaction [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
